2-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Description
2-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a piperazine-derived compound characterized by a 4-chlorophenyl group attached to an ethanone backbone and a 2-methoxyphenyl-substituted piperazine moiety. Piperazine derivatives are widely explored for their pharmacological versatility, particularly in central nervous system (CNS) disorders due to their affinity for dopaminergic and serotonergic receptors .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-5-3-2-4-17(18)21-10-12-22(13-11-21)19(23)14-15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVYYPLIKAYKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328567 | |
| Record name | 2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349429-96-5 | |
| Record name | 2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and 2-methoxyphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Automated Reactors: Use of automated reactors to control temperature, pressure, and reaction time.
Purification: Employing advanced purification techniques, such as column chromatography or recrystallization, to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to convert the compound into reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles, such as amines, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- Structure : Replaces the 4-chlorophenyl group with a biphenyl moiety.
- Activity : Demonstrated potent anti-dopaminergic and anti-serotonergic activity in rodent models, with lower catalepsy induction compared to haloperidol. QSAR models linked its antipsychotic efficacy to high predicted brain/blood partition coefficients (QPlogBB) and electron affinity (EA) .
2-(4-Chlorophenoxy)-1-[4-(phenylmethyl)-1-piperazinyl]ethanone (CAS 217646-11-2)
- Structure: Substitutes the ethanone-linked chlorophenyl with a phenoxy group and adds a benzyl group to the piperazine.
- Molecular Weight : 344.84 g/mol vs. ~344 g/mol (estimated for the target compound).
- Activity: Limited pharmacological data, but the benzyl group may reduce receptor selectivity due to steric hindrance .
2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone (CAS 60121-78-0)
- Structure: Features dual chloro substituents (on the ethanone and piperazine).
- Activity : Classified as an irritant; the additional chloro group increases electrophilicity, raising toxicity concerns compared to the single-chloro target compound .
Modifications in the Aromatic Ring
2-(4-Chlorophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone (CAS 349536-84-1)
- Structure : Replaces the 2-methoxyphenyl group with a 2,3-dimethylphenyl ring.
- Activity: Dimethyl groups enhance hydrophobic interactions but reduce electron-donating effects (cf.
Pyridine-Based Analogs (e.g., UDO)
- Structure : Incorporates pyridine and trifluoromethyl groups.
- Activity: Targets CYP51 enzymes in Trypanosoma cruzi with efficacy comparable to posaconazole. The trifluoromethyl group improves metabolic stability but diverts therapeutic focus from CNS to antiparasitic applications .
Functional Group Additions
2-(Benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone Derivatives
Metal Complexes of 1-(4-Aminophenyl)-2-(piperazin-1-yl)ethanone Derivatives
- Structure : Integrates azo dyes and metal ions (e.g., Co²⁺, Cu²⁺).
- Activity: Enhanced antifungal activity (MIC ~25–50 μg/mL) due to metal coordination, a property absent in the non-metalated target compound .
Pharmacological and Molecular Comparisons
Receptor Affinity and Selectivity
- Target Compound : Predicted to bind D₂ and 5-HT₂A receptors based on structural similarity to atypical antipsychotics like aripiprazole .
- Analog 2.1.1 : Higher 5-HT₂A/D₂ ratio due to biphenyl’s planar structure, reducing extrapyramidal side effects .
- Analog 2.2.1 : Reduced 5-HT₂A affinity due to methyl groups, likely diminishing antipsychotic efficacy .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Key Substituents | Biological Target |
|---|---|---|---|---|
| Target Compound | ~344 | ~3.5 | 4-ClPh, 2-MeOPh-piperazine | D₂/5-HT₂A receptors |
| 2.1.1 (Biphenyl analog) | ~375 | ~4.2 | Biphenyl, 2-MeOPh-piperazine | D₂/5-HT₂A receptors |
| 2.3.1 (HIV-1 RT inhibitor) | ~380 | ~3.8 | Benzylamino, 4-ClPh | HIV-1 reverse transcriptase |
| 2.2.2 (UDO, antiparasitic) | ~450 | ~4.5 | Pyridine, CF₃ | CYP51 enzyme |
*logP estimated via QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
